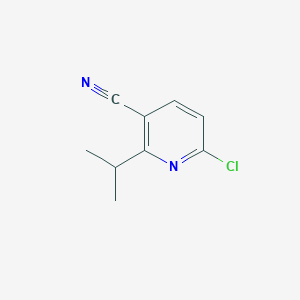

6-Chloro-2-isopropylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

6-chloro-2-propan-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H9ClN2/c1-6(2)9-7(5-11)3-4-8(10)12-9/h3-4,6H,1-2H3 |

InChI Key |

CLIKJLALHNVILV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=N1)Cl)C#N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6 Chloro 2 Isopropylnicotinonitrile and Its Strategic Precursors

De Novo Synthesis of the Pyridine (B92270) Nitrile Core

De novo synthesis involves the construction of the pyridine ring from acyclic (non-cyclic) precursors. While offering a direct route to the core structure, achieving specific regioselectivity for multiple substituents can be a significant challenge.

Methodologies for Constructing the Nicotinonitrile Scaffold

Several classical reactions are foundational for the construction of the pyridine ring, which can be adapted to produce the nicotinonitrile (3-cyanopyridine) framework.

Guareschi-Thorpe Pyridine Synthesis: This is a highly relevant method as it directly incorporates the nitrile group. The synthesis involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base. rsc.orgquimicaorganica.orgresearchgate.net An advanced, environmentally friendly version of this reaction uses a three-component condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate (B8463686) or cyanoacetamide, and ammonium (B1175870) carbonate in an aqueous medium, which can produce hydroxy-cyanopyridines in high yields. rsc.orgrsc.org The resulting pyridone can then be further functionalized.

Hantzsch Pyridine Synthesis: While traditionally used for synthesizing dihydropyridines, the Hantzsch synthesis is a versatile multi-component reaction. wikipedia.orgorganic-chemistry.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. chemtube3d.com By using a β-ketonitrile or cyanoacetamide as one of the components, a cyanopyridine derivative can be formed, although this is a less common variation. The initial dihydropyridine (B1217469) product requires a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This method allows for the synthesis of highly substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgsynarchive.comwikipedia.org The reaction forms an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield the pyridine. jk-sci.com By carefully selecting the substitution patterns on the enamine and ethynylketone, it is possible to construct a pyridine ring that could be a precursor to the target molecule.

Regioselective Introduction of the Chloro and Isopropyl Substituents

Achieving the specific 2-isopropyl and 6-chloro substitution pattern directly during a de novo synthesis is synthetically challenging due to regioselectivity issues. For instance, in the Guareschi-Thorpe synthesis, using a diketone like 5-methyl-2,4-hexanedione (which contains the isopropyl precursor) with cyanoacetamide would lead to the formation of a 2-hydroxy-4-methyl-6-isopropylnicotinonitrile, requiring multiple subsequent steps to convert the hydroxyl group to a chloro group and potentially reposition substituents.

Therefore, de novo syntheses are typically employed to create a more simply substituted nicotinonitrile or pyridine precursor. The desired chloro and isopropyl groups are then introduced in a more controlled, stepwise manner through functional group interconversion reactions, which offer superior regiochemical control.

Functional Group Interconversions in Nicotinonitrile Synthesis

A more practical and widely used approach for synthesizing 6-Chloro-2-isopropylnicotinonitrile involves the modification of a pre-existing, suitably substituted pyridine ring. This strategy allows for precise control over the placement of each functional group. A plausible pathway involves the chlorination of a 2-isopropylnicotinonitrile (B13663574) precursor, often via its N-oxide.

Strategies for Nitrile Group Elaboration

The nitrile group can be introduced onto the pyridine ring at various stages of the synthesis.

Dehydration of Nicotinamides: A common and efficient method is the dehydration of a primary amide. For example, 6-chloro-2-isopropylnicotinamide can be converted to the target nitrile using various dehydrating agents. This method is advantageous if the corresponding nicotinic acid or ester is readily available.

| Reagent | Typical Conditions |

| Phosphorus pentoxide (P₂O₅) | Heating, often without solvent |

| Phosphorus oxychloride (POCl₃) | Heating, often in pyridine or DMF |

| Thionyl chloride (SOCl₂) | Heating, neat or in an inert solvent |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Pyridine, 0 °C to room temperature |

Sandmeyer Reaction: This reaction provides a route to convert an amino group into a nitrile group via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.combyjus.com A precursor such as 6-chloro-2-isopropyl-3-aminopyridine could be treated with nitrous acid (formed in situ from NaNO₂ and HCl) to generate a diazonium salt. Subsequent treatment with a copper(I) cyanide catalyst (CuCN) would yield the desired nicotinonitrile. nih.govresearchgate.net This is a powerful method for introducing a cyano group onto an aromatic ring.

Halogenation Techniques for Pyridine Derivatives

The introduction of a chlorine atom at the 6-position of a 2-substituted pyridine is a key transformation. Direct chlorination of the pyridine ring can be unselective. A highly effective and regioselective method involves the activation of the pyridine ring via N-oxidation.

The nitrogen atom of pyridine can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org This N-oxide is a crucial intermediate for regioselective halogenation.

The pyridine N-oxide activates the C2 and C6 positions towards electrophilic attack and subsequent rearrangement, or nucleophilic attack by chloride after treatment with a chlorinating agent. Reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or oxalyl chloride can be used to achieve deoxygenative chlorination, predominantly at the 2- and 6-positions. researchgate.netresearchgate.net For a substrate like 2-isopropylnicotinonitrile N-oxide, the sterically less hindered 6-position is a favored site for chlorination, leading directly to this compound.

| Chlorinating Agent | Typical Conditions |

| Phosphorus oxychloride (POCl₃) | Heating, neat or in a high-boiling solvent |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (CH₂Cl₂), 0 °C |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent, room temperature or gentle heating |

Enantioselective and Diastereoselective Approaches (where applicable)

Enantioselective and diastereoselective synthetic strategies are employed when a molecule contains one or more stereocenters, with the goal of producing a specific stereoisomer. The target compound, this compound, is an achiral molecule. It does not possess any chiral centers (an atom bonded to four different groups) or other elements of chirality such as planes of asymmetry.

Therefore, enantioselective and diastereoselective approaches are not applicable to the synthesis of this compound itself. The synthesis will inherently produce a single, achiral product without the formation of stereoisomers. Should this compound be used as a fragment in the synthesis of a larger, chiral molecule, the stereochemistry of that final product would be determined by other reactions in the synthetic sequence that create the new chiral centers.

Lack of Publicly Available Data on the Industrial-Scale Production of this compound

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the process optimization and scale-up considerations for the production of the chemical compound this compound remains largely unavailable in the public domain. This suggests that the synthesis and manufacturing processes for this specific molecule may be proprietary information held by chemical manufacturers or are not widely reported in academic and industrial publications.

While general principles of chemical process optimization and scale-up are well-established, their specific application to this compound cannot be detailed without access to relevant research or industrial reports. Such an analysis would typically involve a thorough investigation of reaction parameters, catalyst selection, solvent effects, purification methods, and safety protocols tailored to the unique chemical properties of this compound and its precursors.

The successful transition from laboratory-scale synthesis to large-scale industrial production necessitates a meticulous approach to ensure efficiency, cost-effectiveness, and safety. Key considerations in this process generally include:

Reaction Kinetics and Thermodynamics: A deep understanding of the reaction rates, equilibrium constants, and heat of reaction is crucial for designing and sizing industrial reactors.

Catalyst Performance and Lifetime: For catalyzed reactions, the selection of an optimal catalyst, along with studies on its activity, selectivity, and stability over time, is a critical factor in process economics.

Solvent and Reagent Selection: The choice of solvents and reagents is dictated by factors such as reaction performance, cost, safety, and environmental impact. The ability to recycle solvents is a significant consideration in large-scale operations.

Downstream Processing and Purification: The development of efficient and scalable methods for isolating and purifying the final product to the required specifications is a major component of process development. This may involve techniques such as crystallization, distillation, and chromatography.

Heat and Mass Transfer: As reaction volumes increase, the efficiency of heat and mass transfer can become limiting factors. Proper reactor design and agitation are essential to maintain optimal reaction conditions.

Safety and Environmental Considerations: A thorough hazard analysis is required to identify and mitigate potential safety risks associated with the handling of raw materials, intermediates, and the final product. Waste minimization and treatment are also critical environmental considerations.

Without specific data for this compound, any discussion on its process optimization and scale-up would be purely speculative and not based on established scientific findings. Researchers and chemical engineers would need to undertake extensive experimental work to develop and optimize a viable industrial-scale manufacturing process for this compound.

Advanced Chemical Reactivity and Derivatization Studies of 6 Chloro 2 Isopropylnicotinonitrile

Nucleophilic Reactivity at the Pyridine (B92270) Ring

The pyridine ring of 6-chloro-2-isopropylnicotinonitrile is activated towards nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom acts as a competent leaving group. This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyridine core.

The displacement of the C6 chloro group by nitrogen and oxygen nucleophiles is a common and efficient strategy for derivatization.

Amination: The reaction with various primary and secondary amines leads to the formation of 6-amino-2-isopropylnicotinonitrile derivatives. These reactions are typically performed under thermal conditions, often in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The use of a base, such as potassium carbonate or triethylamine (B128534), is often required to neutralize the HCl generated during the reaction. While specific examples for this compound are proprietary or embedded in patent literature, the general reactivity of 2-chloropyridines is well-established. thieme-connect.comresearchgate.net Uncatalyzed aminations can require harsh conditions, but high-temperature flow reactors have been shown to efficiently convert chloropyridines into aminopyridines in good to excellent yields with short reaction times. thieme-connect.com

Alkoxylation: Similarly, alkoxides (generated from alcohols and a strong base like sodium hydride) or phenoxides can displace the chloride to furnish the corresponding 6-alkoxy or 6-aryloxy derivatives. These ether linkages are significant in tuning the electronic and steric properties of the molecule. The Williamson ether synthesis conditions are generally applicable here, providing a route to a diverse set of ether derivatives.

A representative table of potential nucleophilic substitution reactions is shown below, based on general principles of 2-chloropyridine (B119429) reactivity.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Aniline | 6-(Phenylamino)-2-isopropylnicotinonitrile |

| Secondary Amine | Piperidine | 6-(Piperidin-1-yl)-2-isopropylnicotinonitrile |

| Alcohol | Sodium Methoxide | 6-Methoxy-2-isopropylnicotinonitrile |

| Phenol | Sodium Phenoxide | 6-Phenoxy-2-isopropylnicotinonitrile |

This table is illustrative of expected reactivity based on established chemical principles for similar substrates.

The reactivity of the 6-chloro position can be harnessed to construct fused heterocyclic systems. By employing bifunctional nucleophiles, two new bonds can be formed in a sequential or concerted manner, leading to the annulation of a new ring onto the pyridine scaffold. For instance, a reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazolo[3,4-b]pyridine ring system. Similarly, reaction with an amino-thiol could yield a thiazolo[5,4-b]pyridine (B1319707) derivative. These strategies are powerful tools for creating complex, polycyclic aromatic systems from the relatively simple this compound starting material.

Electrophilic Transformations of the Aromatic System

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the electron-withdrawing nature of the chloro and nitrile substituents. biosynce.com This "π-deficient" nature makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene, with reactivity often compared to that of nitrobenzene. biosynce.comyoutube.comiust.ac.ir

Electrophilic attack, if it occurs, is predicted to happen at the positions least deactivated by the ring nitrogen, which are typically the C3 and C5 positions. biosynce.comaklectures.com However, forcing conditions, such as high temperatures and strong acids, are generally required, and yields are often low. biosynce.comyoutube.com Common electrophilic substitution reactions like nitration or Friedel-Crafts acylation are challenging on such deactivated pyridine systems. youtube.com Often, the nitrogen atom itself, being basic, will interact with the electrophile or the acidic reaction medium, leading to the formation of a pyridinium (B92312) salt. youtube.comiust.ac.ir This further deactivates the ring towards electrophilic attack. Therefore, direct electrophilic functionalization of the pyridine ring of this compound is not a commonly employed synthetic strategy.

Transformations of the Nitrile Group to Carboxylic Acid Derivatives and Heterocycles

The nitrile (-C≡N) group is a versatile functional handle that can be converted into a variety of other functionalities.

Hydrolysis to Carboxylic Acid Derivatives: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-chloro-2-isopropylpicolinic acid). The reaction typically requires heating. The initial product of hydrolysis is the corresponding amide (6-chloro-2-isopropylnicotinamide), which can be isolated under carefully controlled, milder conditions. This amide can be a valuable synthetic intermediate in its own right. The resulting carboxylic acid can then undergo standard transformations, such as esterification or conversion to an acid chloride, opening up further avenues for derivatization.

Conversion to Heterocycles: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. A notable example is the reaction with sodium azide (B81097) (NaN₃) and an ammonium (B1175870) salt (like NH₄Cl) or a Lewis acid, which converts the nitrile into a tetrazole ring. This [3+2] cycloaddition reaction results in the formation of 5-(6-chloro-2-isopropylpyridin-3-yl)-1H-tetrazole, adding a highly functional, metabolically stable ring system to the core structure.

Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position

The chloro substituent at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com

The Suzuki-Miyaura coupling is a highly effective and widely used reaction for forming C-C bonds by coupling an organoboron compound (like a boronic acid or boronic ester) with an organic halide. libretexts.org In the case of this compound, the chloro group can be readily coupled with various aryl- or heteroaryl-boronic acids.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. youtube.com The catalytic cycle involves three key steps: oxidative addition of the chloro-pyridine to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step.

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, creating biaryl structures that are of significant interest in medicinal chemistry and materials science. While aryl chlorides can be less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can effectively promote the coupling. libretexts.org

The table below presents hypothetical, yet chemically sound, examples of Suzuki-Miyaura coupling reactions starting from this compound.

| Boronic Acid | Palladium Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Isopropyl-6-phenylnicotinonitrile |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Isopropyl-6-(4-methoxyphenyl)nicotinonitrile |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-Isopropyl-6-(thiophen-2-yl)nicotinonitrile |

| Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Isopropyl-6,3'-bipyridine-5-carbonitrile |

This table illustrates potential reaction conditions and products based on established Suzuki-Miyaura coupling protocols for chloropyridines.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen bonds, and its application to this compound allows for the introduction of a variety of amino substituents at the C6 position. This palladium-catalyzed cross-coupling reaction typically involves the reaction of the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgwikipedia.org

The general scheme for the Buchwald-Hartwig amination of this compound can be depicted as follows:

Scheme 1: General Buchwald-Hartwig amination of this compound.

The efficiency of this transformation is highly dependent on the choice of catalyst system and reaction conditions. Various palladium sources, such as Pd(OAc)₂, and bulky, electron-rich phosphine ligands, like XPhos, have been successfully employed. researchgate.net Strong bases, for instance, sodium tert-butoxide (t-BuONa), are crucial for the catalytic cycle. researchgate.net The reaction's versatility allows for the coupling of a wide range of amines, from simple alkylamines to more complex anilines and heterocyclic amines, leading to a library of 6-amino-2-isopropylnicotinonitrile derivatives.

A representative, though not exhaustive, set of conditions and resulting product classes from the Buchwald-Hartwig amination of similar chloro-substituted nicotinonitriles is presented in the table below.

| Amine | Catalyst System | Base | Product Class |

| Primary Alkylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 6-(Alkylamino)-2-isopropylnicotinonitrile |

| Secondary Alkylamine | Pd(OAc)₂ / BINAP | K₂CO₃ | 6-(Dialkylamino)-2-isopropylnicotinonitrile |

| Aniline | Pd(OAc)₂ / XPhos | t-BuONa | 6-(Arylamino)-2-isopropylnicotinonitrile |

| Heterocyclic Amine | PdCl₂(dppf) | NaOtBu | 6-(Heterocyclyl)-2-isopropylnicotinonitrile |

Table 1: Illustrative examples of Buchwald-Hartwig amination reactions.

Sonogashira Coupling and Related Alkynylations

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of arylalkynes from aryl halides and terminal alkynes. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been effectively applied to this compound to introduce alkynyl moieties at the C6 position. wikipedia.orgorganic-chemistry.org These alkynylated products serve as valuable intermediates for further synthetic elaborations.

The general reaction is as follows:

Scheme 2: General Sonogashira coupling of this compound.

A variety of palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, in conjunction with a copper(I) salt like CuI, are commonly used. libretexts.org The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent. To circumvent the issue of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.orgnih.gov

The table below showcases the versatility of the Sonogashira coupling with various terminal alkynes.

| Terminal Alkyne | Catalyst System | Base | Product Class |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 6-(Phenylethynyl)-2-isopropylnicotinonitrile |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 6-((Trimethylsilyl)ethynyl)-2-isopropylnicotinonitrile |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | 3-(6-Cyano-2-isopropylpyridin-2-yl)prop-2-yn-1-ol |

| 1-Heptyne | PdCl₂(dppf) / CuI | Piperidine | 6-(Hept-1-yn-1-yl)-2-isopropylnicotinonitrile |

Table 2: Examples of Sonogashira coupling reactions with this compound.

Functionalization of the Isopropyl Moiety

While the chloro and cyano groups are primary sites for derivatization, the isopropyl group at the C2 position also offers opportunities for functionalization, albeit through more challenging chemical transformations. These reactions often involve free-radical halogenation or oxidation to introduce new functional groups, thereby expanding the molecular diversity of the nicotinonitrile scaffold.

One potential pathway for functionalization is the benzylic-like bromination of the isopropyl group using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light). This would lead to the formation of a brominated intermediate, which can then be subjected to nucleophilic substitution or elimination reactions.

Another approach involves the oxidation of the isopropyl group. Depending on the oxidizing agent and reaction conditions, this could potentially yield a tertiary alcohol or, with more vigorous oxidation, lead to cleavage of the C-C bond.

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 6-Chloro-2-(2-bromo-2-propanyl)nicotinonitrile |

| Nucleophilic Substitution | K₂CO₃, H₂O | 6-Chloro-2-(2-hydroxy-2-propanyl)nicotinonitrile |

| Oxidation | KMnO₄ | 6-Chloro-2-(1-hydroxy-1-methylethyl)nicotinonitrile |

Table 3: Hypothetical functionalization reactions of the isopropyl moiety.

Note: These are proposed reaction pathways and would require experimental validation.

Synthesis of Complex Polycyclic Systems Incorporating the Nicotinonitrile Framework

The nicotinonitrile framework derived from this compound serves as a valuable building block for the synthesis of more complex, fused polycyclic systems. These reactions often involve intramolecular cyclizations or multi-step sequences that leverage the reactivity of the cyano and an adjacent, newly introduced functional group.

For instance, a common strategy involves the introduction of a suitable ortho-substituent that can undergo cyclization with the nitrile group. This can be achieved through reactions like the Sonogashira coupling followed by an intramolecular cyclization. For example, coupling with an alkyne bearing a nucleophilic group could lead to the formation of a fused heterocyclic ring.

Similarly, derivatives obtained from the Buchwald-Hartwig amination can be designed to undergo subsequent cyclization reactions. An appropriately substituted amine, for example, could lead to the formation of fused imidazole (B134444) or triazole ring systems. The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from substituted nicotinamides is a well-documented example of this approach. acs.org

Investigation into the Formation of Thioamide Analogs (e.g., using Lawesson's Reagent)

The conversion of the nitrile group in this compound and its derivatives into a thioamide represents a significant functional group transformation. Thioamides are valuable intermediates in organic synthesis and are known to possess interesting biological activities. nih.gov Lawesson's reagent is a widely used and effective thionating agent for this purpose. organic-chemistry.orgnih.gov

The reaction involves the treatment of the nitrile with Lawesson's reagent, typically in an inert solvent like toluene (B28343) or xylene, often with heating. The mechanism involves the reaction of the nitrile with the reactive dithiophosphine ylide generated from Lawesson's reagent. organic-chemistry.org

Scheme 3: Thionation of this compound using Lawesson's reagent.

This transformation can also be applied to the various derivatives of this compound, such as those obtained from the Buchwald-Hartwig and Sonogashira reactions, to produce a wide array of thioamide analogs. The synthesis of thioamides from nitriles can also be achieved using other reagents like phosphorus pentasulfide or by reacting with thioacetic acid. organic-chemistry.org

Mechanistic Investigations and Reaction Kinetics of 6 Chloro 2 Isopropylnicotinonitrile Transformations

Detailed Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 6-Chloro-2-isopropylnicotinonitrile itself likely involves multi-step pathways, for which detailed mechanistic studies are not published. However, common strategies for constructing substituted pyridines can provide insight into potential reaction pathways.

One plausible route to a substituted nicotinonitrile is through the condensation of a β-keto acid or its equivalent with an aldehyde and an ammonia (B1221849) source, a variant of the Hantzsch pyridine (B92270) synthesis. wikipedia.org This would be followed by subsequent chlorination and functionalization.

A key transformation of this compound would be the nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom is displaced. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups like the nitrile group. youtube.commasterorganicchemistry.comwikipedia.org The reaction proceeds through a two-step addition-elimination mechanism.

Mechanism of Nucleophilic Aromatic Substitution:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyridine ring is temporarily disrupted.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing cyano group. pearson.comvaia.com This stabilization is crucial for the reaction to proceed.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion (Cl-), a good leaving group, to yield the substituted product.

A general representation of this pathway is depicted below:

Figure 1: General mechanism for the nucleophilic aromatic substitution on a 6-chloronicotinonitrile derivative.

Kinetic and Thermodynamic Studies of Derivatization Processes

Specific kinetic and thermodynamic data for the derivatization of this compound are not documented. However, studies on related systems, such as the reaction of other chloropyridines with nucleophiles, provide a framework for understanding the factors that would govern the reaction rates and equilibrium positions.

The kinetics of SNAr reactions are typically second order, being first order in both the chloropyridine substrate and the nucleophile. The rate-determining step is generally the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com

Factors Influencing Reaction Kinetics:

Nucleophile Strength: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Leaving Group: The nature of the leaving group is important in the second step. While fluorine is often a better leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon, chlorine is still an effective leaving group. wikipedia.org

Ring Substituents: The presence of electron-withdrawing groups (like the -CN group) ortho and para to the leaving group accelerates the reaction by stabilizing the Meisenheimer intermediate. The isopropyl group at the C2 position may exert a minor electronic and steric effect.

A hypothetical kinetic data table for the reaction of this compound with a generic nucleophile is presented below, based on typical values for related SNAr reactions.

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Methoxide | Methanol | 50 | Value not available |

| Piperidine | Ethanol | 70 | Value not available |

| Sodium Azide (B81097) | DMF | 100 | Value not available |

| This table is illustrative and does not represent experimentally determined data for this compound. |

Thermodynamically, the SNAr reaction is generally favorable when a weak C-Cl bond is replaced by a stronger bond between carbon and the nucleophile's key atom (e.g., C-N, C-O, C-S).

Stereochemical Outcomes and Chiral Induction Mechanisms

The core structure of this compound is achiral. However, stereochemical considerations become important if it reacts with a chiral nucleophile or if a chiral center is introduced in a subsequent reaction.

For instance, if a chiral amine were used as a nucleophile, the product would be a mixture of diastereomers. The stereochemical outcome would depend on the steric interactions in the transition state of the nucleophilic attack. While there is no specific literature on chiral induction for this compound, general principles of asymmetric synthesis would apply. acs.orgmdpi.com The use of a chiral catalyst could potentially lead to an enantioselective transformation. metu.edu.tr

Recent advances in the catalytic stereoselective dearomatization of pyridines have shown that chiral dihydropyridines and pyridones can be synthesized. mdpi.comacs.org Such strategies could potentially be adapted for this compound, although no specific examples have been reported.

Solvent Effects and Catalytic Activation in Reactivity

The choice of solvent can significantly influence the rate and outcome of transformations involving this compound. For SNAr reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often used to enhance the reaction rate by effectively solvating the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself. google.com

Catalysis can also play a crucial role. For example, in the synthesis of nicotinonitriles, various catalysts have been employed. nih.govacs.orgoaepublish.com For SNAr reactions, phase-transfer catalysts can be used to facilitate the reaction between a water-soluble nucleophile and a substrate dissolved in an organic solvent.

In some cases, transition metal catalysis can be employed for cross-coupling reactions, where the chlorine atom is replaced. For instance, palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are common for aryl chlorides, although the reactivity of 2-chloropyridines can be influenced by the coordination of the pyridine nitrogen to the metal center. youtube.com

The following table summarizes the expected effect of different solvent types on the SNAr of this compound.

| Solvent Type | Example Solvents | Expected Effect on SNAr Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Stabilizes the Meisenheimer complex and poorly solvates the nucleophile, increasing its reactivity. |

| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene (B28343), Hexane | Very Low | Does not effectively stabilize the charged Meisenheimer intermediate. |

| This table is based on general principles of SNAr reactions. |

Intermediate Identification and Characterization in Reaction Sequences

Direct experimental identification of intermediates in the reaction sequences of this compound is not available in the literature. However, based on established mechanisms, the primary intermediate in its derivatization via SNAr is the Meisenheimer complex. wikipedia.org

Characterization of such an intermediate would typically involve spectroscopic techniques at low temperatures, as these species are often highly reactive. Techniques that could be employed include:

NMR Spectroscopy: 1H and 13C NMR could show the upfield shift of the ring protons and carbons due to the loss of aromaticity and the presence of the sp3-hybridized carbon at the site of nucleophilic attack.

UV-Vis Spectroscopy: The formation of the highly colored Meisenheimer complex would result in a significant change in the UV-Vis spectrum.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could potentially be used to detect the anionic intermediate.

In the photochemical reactions of related N-heterocycles like pyridazine (B1198779) N-oxide, transient intermediates such as oxaziridines and ring-opened diazo compounds have been identified using time-resolved spectroscopy. acs.org While not directly applicable to the ground-state chemistry of this compound, this highlights the techniques available for studying reactive intermediates.

Computational Chemistry and Theoretical Characterization of 6 Chloro 2 Isopropylnicotinonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 6-Chloro-2-isopropylnicotinonitrile, DFT calculations could be employed to determine its optimized geometry, electronic structure, and various reactivity descriptors. A typical approach would involve using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that will most readily accept electrons from a nucleophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the distribution of the HOMO and LUMO orbitals would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized on the electron-rich regions of the pyridine (B92270) ring and potentially the isopropyl group, while the LUMO would be concentrated around the electron-withdrawing nitrile group and the carbon atom attached to the chlorine atom.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrile group, making these sites attractive for electrophiles. Conversely, the hydrogen atoms of the isopropyl group and the region around the chlorine atom would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.

Fukui Functions and Local Reactivity Indices

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): For electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could precisely rank the susceptibility of each atomic site to different types of chemical reactions. These local reactivity indices, in conjunction with FMO and MEP analysis, would provide a comprehensive picture of the molecule's chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Binding Affinity Prediction and Mode of Interaction Analysis

In a molecular docking study of this compound, the compound would be docked into the active site of a relevant biological target. The docking algorithm would explore various possible binding poses and score them based on a scoring function that estimates the binding affinity (typically in kcal/mol). A lower binding energy indicates a more stable protein-ligand complex and a higher binding affinity.

The analysis of the best-docked pose would reveal the specific interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For instance, the nitrogen atom of the nitrile group or the pyridine ring could act as a hydrogen bond acceptor, while the isopropyl group could engage in hydrophobic interactions within a nonpolar pocket of the active site. Studies on similar nicotinonitrile derivatives have shown their potential to interact with various enzymes, suggesting that this compound could also exhibit inhibitory activity against certain biological targets. nih.gov

Table 2: Example Molecular Docking Results for a Hypothetical Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.2 | Tyr234, Phe345, Ser123 |

| Reference Inhibitor | -9.5 | Tyr234, Phe345, Leu124 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Ligand Efficiency and Druggability Assessment (from a computational perspective)

Ligand efficiency (LE) is a metric used in drug discovery to assess the "bang for the buck" of a compound, relating its binding affinity to its size (typically the number of heavy atoms). It is a useful parameter for prioritizing compounds during lead optimization. A higher LE value is generally desirable, as it indicates that the compound achieves a good binding affinity with a relatively small size.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity and other properties of a series of compounds based on their molecular descriptors. nih.govui.ac.idresearchgate.net While a full QSAR study requires a dataset of related compounds with known activities, a preliminary assessment of the "druggability" of this compound can be made by calculating various molecular descriptors, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential as an orally available drug.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its conformational landscape and dynamic behavior, which are governed by the molecule's internal degrees of freedom.

The primary dynamic feature of this compound is the rotation of the isopropyl group attached to the C2 position of the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. The flexibility of the molecule is largely dictated by the torsional angle of this group. Studies on other substituted pyridines and dinucleotides have demonstrated that such substitutions significantly influence the conformational landscape. mdpi.comnih.gov For instance, simulations can reveal whether there is a preferred orientation of the isopropyl group relative to the planar pyridine ring due to steric hindrance or weak intramolecular interactions.

Furthermore, MD simulations performed in a solvent, such as water or an organic solvent, would elucidate how intermolecular interactions affect the molecule's dynamics. mdpi.comlibretexts.org The simulation would track the trajectory of the molecule, revealing its translational and rotational diffusion and how solvent molecules arrange themselves around the solute. This provides a detailed picture of the solvation shell and the dynamics of solvent exchange. Such simulations are crucial for understanding how the molecule behaves in a solution environment, which is fundamental for predicting its reactivity and interactions with other molecules. mdpi.com

A hypothetical analysis of the conformational preferences could involve tracking the dihedral angle between the pyridine ring and the C-H bond of the isopropyl group. The results might be presented in a table summarizing the relative energies of different staggered and eclipsed conformations.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformation | Dihedral Angle (Ring-C-C-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Staggered 1 | 60° | 0.0 | 45 |

| Eclipsed 1 | 120° | 3.5 | 1 |

| Staggered 2 | 180° | 0.2 | 35 |

| Eclipsed 2 | 240° | 3.8 | <1 |

| Staggered 3 | 300° | 0.3 | 19 |

| Eclipsed 3 | 0°/360° | 3.6 | <1 |

Note: This table is illustrative and based on general principles of steric hindrance for alkyl-substituted aromatic rings. Actual values would require specific MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in drug discovery and materials science for predicting the behavior of novel compounds. mdpi.com

For this compound, a QSAR study would involve synthesizing a series of derivatives and testing them for a specific biological activity, for example, as inhibitors of a particular enzyme. nih.gov A QSPR study might aim to predict properties like solubility, boiling point, or chromatographic retention times. nih.govnih.gov

The process involves several key steps:

Data Set Generation: A diverse set of derivatives would be created, systematically modifying the parent structure. Substitutions could be made at the available positions on the pyridine ring, or the chloro, isopropyl, or nitrile groups could be replaced with other functional groups.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., LogP) properties. ui.ac.id

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links the descriptors to the observed activity or property. nih.govui.ac.id

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. nih.gov

For example, a hypothetical QSAR model for antifungal activity might find that activity increases with higher hydrophobicity (LogP) and the presence of an electron-withdrawing group at position 4 of the pyridine ring. Such a model provides valuable guidance for designing more potent compounds. wisdomlib.org

Table 2: Example of a Hypothetical Dataset for a QSAR Study of this compound Derivatives

| Derivative Substitution | LogP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity (pIC50) |

| (Parent Compound) | 3.1 | 4.5 | -7.2 | 5.0 |

| 4-Fluoro | 3.2 | 5.1 | -7.4 | 5.3 |

| 4-Amino | 2.5 | 3.9 | -6.8 | 4.8 |

| 2-(Trifluoromethyl) | 3.8 | 5.5 | -7.8 | 5.9 |

| 6-Methoxy | 2.9 | 4.1 | -7.0 | 5.1 |

Note: This table is for illustrative purposes. The descriptors and predicted activity are hypothetical and serve to demonstrate the components of a QSAR/QSPR analysis.

Theoretical Spectroscopic Property Predictions (NMR, IR, Mass Spectrometry)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using computational methods. nmrdb.org For this compound, the aromatic region of the ¹H NMR spectrum would show two doublets corresponding to the protons at the C4 and C5 positions. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent CH₃ protons. In the ¹³C NMR spectrum, distinct signals would be expected for each of the nine unique carbon atoms. youtube.com The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing nitrile and chloro groups would deshield nearby carbons, shifting their signals downfield. libretexts.orgchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrational frequencies of functional groups. For this molecule, the most prominent and diagnostic peak would be the C≡N (nitrile) stretching vibration. In aromatic nitriles, this peak is typically sharp, intense, and appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.comnih.gov The presence of conjugation with the pyridine ring weakens the triple bond slightly, lowering its frequency compared to saturated nitriles. spectroscopyonline.com Other characteristic absorptions would include C-H stretching from the aromatic ring (around 3030 cm⁻¹) and the isopropyl group, C=C and C=N stretching vibrations within the aromatic ring (1450–1600 cm⁻¹), and a C-Cl stretching vibration at lower frequencies. libretexts.orgyoutube.com

Mass Spectrometry (MS): Theoretical mass spectrometry involves predicting the fragmentation patterns of a molecule upon ionization. For this compound, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways would likely include the loss of a chlorine atom, the loss of a methyl group (CH₃) from the isopropyl moiety leading to a stable secondary carbocation, or the loss of the entire isopropyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Notes |

| ¹H NMR | Aromatic H's | δ 7.5-8.5 ppm | Two doublets, influenced by Cl and CN groups. |

| Isopropyl CH | δ 3.0-3.5 ppm | Septet, deshielded by the aromatic ring. | |

| Isopropyl CH₃ | δ 1.2-1.5 ppm | Doublet. | |

| ¹³C NMR | C≡N | δ 115-120 ppm | Characteristic for nitriles. |

| C-Cl | δ 150-155 ppm | Carbon attached to chlorine is strongly deshielded. | |

| Aromatic C's | δ 120-150 ppm | Range reflects different electronic environments. | |

| Isopropyl C's | δ 20-35 ppm | Aliphatic carbon signals. | |

| IR | C≡N Stretch | 2225-2235 cm⁻¹ | Strong, sharp absorption due to conjugation. spectroscopyonline.com |

| C-H Stretch (Aromatic) | ~3030 cm⁻¹ | Weak to medium intensity. libretexts.org | |

| C-H Stretch (Aliphatic) | 2850-2970 cm⁻¹ | From the isopropyl group. | |

| C=C, C=N Stretch | 1450-1600 cm⁻¹ | Multiple bands characteristic of the pyridine ring. libretexts.org |

Note: The predicted values are estimates based on typical ranges for these functional groups and require confirmation by experimental data or high-level computational modeling.

Analysis of Non-Covalent Interactions and Intermolecular Forces in the Solid State and Solution

Non-covalent interactions are crucial in determining the supramolecular assembly of molecules in crystals and their behavior in solution. mdpi.com The functional groups in this compound—a halogen atom, a nitrile group, and an aromatic π-system—allow for a variety of such interactions.

In the Solid State: In the crystalline form, the packing of molecules would be dictated by a combination of several weak intermolecular interactions. rsc.org

Halogen Bonding: The chlorine atom can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the nitrile group or the pyridine ring. researchgate.net

π-π Stacking: The electron-deficient pyridine rings can stack on top of each other. These interactions can be parallel, anti-parallel, or slipped, and they contribute significantly to the stabilization of the crystal lattice. rsc.orgmdpi.com

C-H···N and C-H···π Interactions: Hydrogen atoms from the isopropyl group or the aromatic ring can form weak hydrogen bonds with the nitrogen of the nitrile group or the π-cloud of an adjacent pyridine ring. rsc.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-Cl and C≡N bonds. These dipoles will align in the crystal to maximize attractive interactions.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure. rsc.orgnih.gov

In Solution: In a solvent, the intermolecular forces between solute and solvent molecules compete with the solute-solute interactions described above. libretexts.org

In polar solvents like water or ethanol, the primary interactions would be dipole-dipole forces between the polar sites of the solute and the solvent molecules. The lone pair on the pyridine nitrogen can also act as a hydrogen bond acceptor. vaia.comlibretexts.org

The balance of these forces determines the solubility and the local molecular environment, which in turn affects chemical reactivity and spectroscopic properties. For instance, the C≡N stretching frequency in the IR spectrum can shift depending on the hydrogen-bonding capability of the solvent. acs.org

Advanced Analytical Methodologies for the Characterization of 6 Chloro 2 Isopropylnicotinonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of 6-Chloro-2-isopropylnicotinonitrile. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million, which allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C9H9ClN2), the expected monoisotopic mass is 180.0454. bldpharm.com HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, HRMS is critical for analyzing the fragmentation patterns of the molecule. libretexts.orglibretexts.org When subjected to ionization in the mass spectrometer, this compound will break apart into characteristic fragment ions. The presence of chlorine is often recognizable by its isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). libretexts.orgmiamioh.edu Key fragmentation pathways would likely involve the loss of the isopropyl group, the chloro substituent, or the nitrile group, providing valuable structural information. libretexts.orglibretexts.org For instance, the loss of a methyl group from the isopropyl moiety would result in a significant fragment ion. The analysis of these fragments helps to piece together the molecule's structure, corroborating data from other analytical techniques. libretexts.org

Table 1: Key HRMS Data for this compound

| Property | Value |

| Molecular Formula | C9H9ClN2 |

| Molecular Weight | 180.63 g/mol |

| Monoisotopic Mass | 180.0454 Da |

This table presents the fundamental molecular properties of this compound relevant to HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the isopropyl group. docbrown.infodocbrown.info The aromatic protons will appear as doublets or multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling constants providing information about their relative positions on the ring. chemicalbook.com The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton and a doublet for the six equivalent methyl protons. docbrown.infochemicalbook.com The integration of these signals will correspond to the number of protons of each type. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Each unique carbon atom in this compound, including those in the pyridine ring, the nitrile group, and the isopropyl group, will give rise to a distinct signal. nih.govchemicalbook.com The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbon of the nitrile group (C≡N) will have a characteristic chemical shift in a specific region of the spectrum.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations between atoms. wikipedia.orgharvard.edu

COSY spectra show correlations between coupled protons, allowing for the tracing of proton-proton connectivity within the molecule. nih.govyoutube.com For instance, a cross-peak between the methine proton of the isopropyl group and the methyl protons would confirm their adjacency.

HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of which proton is attached to which carbon. wikipedia.org This is invaluable for assigning the complex signals in both the ¹H and ¹³C NMR spectra.

Other 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular framework, including the placement of the substituents on the pyridine ring. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| Isopropyl-CH | 3.0 - 3.5 | septet |

| Isopropyl-CH₃ | 1.2 - 1.5 | d |

This table provides an estimated range for the proton NMR signals based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netnipne.ro

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. nipne.ro A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net Vibrations associated with the pyridine ring (C=C and C=N stretching) will also be present in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds. researchgate.netresearchgate.net The C≡N stretch is also typically strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the pyridine ring and the C-Cl bond may also give rise to distinct Raman signals. researchgate.net By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C≡N (Nitrile) | 2220-2240 |

| C=C, C=N (Aromatic Ring) | 1400-1600 |

| C-Cl | 600-800 |

This table summarizes the expected key absorption bands in the IR spectrum of the compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of non-volatile compounds. bldpharm.com A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound will travel through a column packed with a stationary phase at a specific rate, depending on its affinity for the stationary and mobile phases. A detector at the end of the column will show a peak corresponding to the compound. The area of this peak is proportional to the concentration, and the presence of other peaks would indicate impurities. By using a validated HPLC method, the purity can be accurately quantified. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data for identification. This combination allows for both the separation of components in a mixture and their individual identification based on their mass spectra and retention times. nih.gov

X-ray Diffraction for Single-Crystal and Powder Structure Determination

X-ray diffraction techniques provide definitive information about the solid-state structure of a compound.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net It provides highly accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk powder sample. researchgate.netmdpi.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline form. researchgate.net While it does not provide the same level of atomic detail as single-crystal analysis, it is invaluable for identifying the crystalline phase, assessing sample purity, and monitoring for polymorphism (the existence of different crystal structures of the same compound). mdpi.comnih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound (C9H9ClN2), the theoretical elemental composition can be calculated from its molecular formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 59.84 |

| Hydrogen (H) | 5.02 |

| Chlorine (Cl) | 19.63 |

| Nitrogen (N) | 15.51 |

This table shows the calculated percentage of each element by mass in the compound.

The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and the assigned molecular formula of the synthesized compound. nih.gov

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently insufficient information to generate a detailed article on the specific applications of This compound according to the provided outline.

The outlined topics, such as its use as a precursor in medicinal chemistry for targeting nucleic acids, development of enzyme inhibitors, its role as an intermediate in agrochemicals, and its contribution to functional materials and catalysts, are highly specialized. While these are common applications for related heterocyclic compounds, specific research and development data detailing the use of this compound in these precise contexts could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections for this particular chemical compound. Generating content without supporting data would not meet the required standards of accuracy.

Future Research Perspectives and Innovative Avenues for 6 Chloro 2 Isopropylnicotinonitrile

Exploitation of Unexplored Reactivity Pathways and Synthetic Transformations

The functional groups of 6-Chloro-2-isopropylnicotinonitrile offer a playground for exploring novel chemical reactions. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution, a common reaction in the pharmaceutical and agrochemical industries for introducing a wide range of functionalities. tue.nl Future research could move beyond standard substitutions to explore more complex, metal-catalyzed cross-coupling reactions.

Furthermore, the application of photoredox catalysis could unlock new reaction pathways. The generation of pyridyl radicals under mild, light-induced conditions has been shown to be a powerful tool for the functionalization of pyridines. nih.gov This approach could be used to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine (B92270) ring of this compound, leading to a diverse library of novel derivatives.

The isopropyl group, while often considered a simple alkyl substituent, also presents opportunities for innovative transformations. Recent advances in C-H activation could enable the direct functionalization of the isopropyl group, a challenging but highly rewarding endeavor that would provide access to unique molecular architectures. mdpi.commdpi.com The development of directing groups that can facilitate the selective C-H activation of the isopropyl moiety is a promising area of investigation. mdpi.commdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern automation and flow chemistry technologies. Flow chemistry offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and greater scalability. simsonpharma.com The continuous synthesis of related heterocyclic compounds has been demonstrated to be both safer and faster than batch methods. nih.gov

Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. This would accelerate the discovery of new compounds with desirable properties. The modular nature of flow chemistry setups allows for the sequential execution of multiple reaction steps, which could be used to build complex molecules from this compound in a streamlined and efficient manner. simsonpharma.com

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that are efficient and reusable.

The use of microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. tue.nl The synthesis of pyridine derivatives has been successfully achieved using microwave irradiation, often with higher yields and purity compared to conventional heating. tue.nl Additionally, the exploration of heterogeneous catalysts, such as activated fly ash or metal-organic frameworks (MOFs), could offer a recyclable and more sustainable alternative to traditional homogeneous catalysts.

Advanced Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry provides powerful tools for the rational design of novel molecules and the prediction of their properties. Molecular modeling techniques, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of this compound and its derivatives. This understanding can guide the design of new compounds with enhanced biological activity or material properties.

Virtual screening and molecular docking studies can be employed to identify potential biological targets for derivatives of this compound. By simulating the interaction of these compounds with the binding sites of various proteins, researchers can prioritize the synthesis of molecules that are most likely to exhibit a desired therapeutic effect. This computational approach can significantly reduce the time and cost associated with drug discovery.

Exploration of New Biological Targets and Therapeutic Areas for Nicotinonitrile Derivatives

Nicotinonitrile derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and molluscicidal properties. Some nicotinonitrile-based compounds have already been developed into marketed drugs. Future research should aim to explore new therapeutic applications for derivatives of this compound.

The structural features of this compound make it a promising scaffold for the development of kinase inhibitors, which are a major class of anticancer drugs. The synthesis and screening of a library of derivatives against a panel of kinases could lead to the discovery of new and potent anticancer agents. Furthermore, the antimicrobial properties of nicotinonitriles warrant further investigation, particularly in the context of rising antibiotic resistance.

Expansion into Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the nicotinonitrile scaffold make it an attractive building block for the development of advanced materials. Substituted pyridines have been investigated for their applications in nonlinear optics (NLO) and as fluorescent materials. The introduction of an isopropyl group and a chlorine atom to the nicotinonitrile core could modulate these properties, leading to the creation of novel materials with tailored optical and electronic characteristics.

In the realm of supramolecular chemistry, the pyridine nitrogen and the nitrile group of this compound can participate in non-covalent interactions, such as hydrogen bonding and metal coordination. These interactions can be exploited to construct complex, self-assembled supramolecular architectures, including polymers and coordination networks. tue.nl The development of such materials could lead to applications in areas such as sensing, catalysis, and drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.